Journal Name:Isotopes in Environmental and Health Studies
Journal ISSN:1025-6016
IF:1.667
Journal Website:http://www.tandf.co.uk/journals/gieh
Year of Origin:1995
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:44
Publishing Cycle:Quarterly
OA or Not:Not
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2020-02-14 , DOI: 10.1039/C9DT04832D
The synthesis and behavior in water of a set of various cis(Cl,Cl)-[R-tpyRuCl2(NO)](PF6) and trans(Cl,Cl)-[R-tpyRuCl2(NO)](PF6) (R = fluorenyl, phenyl, thiophenyl; tpy = 2,2′:6′,2′′-terpyridine) complexes are presented. In any case, one chlorido ligand is substituted by a hydroxo ligand and the final species arises as a single trans(NO,OH) isomer, whatever the nature of the starting cis/trans(Cl,Cl) complexes. Six X-ray crystal structures are presented for cis(Cl,Cl)-[thiophenyl-tpyRuCl2(NO)](PF6) (cis-3a), trans(Cl,Cl)-[thiophenyl-tpyRuCl2(NO)](PF6) (trans-3a), trans(NO,OH)-[phenyl-tpyRu(Cl)(OH)(NO)](PF6) (4a), trans(NO,OH)-[thiophenyl-tpyRu(Cl)(OH)(NO)](PF6) (4b), trans(NO,OEt)-[phenyl-tpyRu(Cl)(OEt)(NO)](PF6) (5a), and trans(NO,OH)-[phenyl-tpyRu(Cl)(OEt)(NO)](PF6) (5b) compounds. The different cis/trans(Cl,Cl) complexes exhibit an intense low-lying transition in the λ = 330–390 nm range, which appears to be slightly blue-shifted after Cl → OH substitution. In water, both cis/trans(Cl,Cl) isomers are converted to a single trans(NO,OH) isomer in which one chlorido- is replaced by one hydroxo-ligand, which avoids tedious separation workout. The water stable trans(NO,OH)-species all release NO with quantum yields of 0.010 to 0.075 under irradiation at 365 nm. The properties are discussed with computational analysis performed within the framework of Density Functional Theory.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: , DOI: 10.1039/C0DT90069A
The first page of this article is displayed as the abstract.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: , DOI: 10.1039/C0DT90086A
The first page of this article is displayed as the abstract.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2011-10-04 , DOI: 10.1039/C1DT11276G
The composition and equilibrium constants of the complexes formed in the binary U(VI)–hydroxide and the ternary U(VI)–hydroxide–peroxide systems have been studied using potentiometric and spectrophotometric data at 25 °C in a 0.100 M tetramethylammonium nitrate medium. The data for the binary U(VI) hydroxide complexes were in good agreement with previous studies. In the ternary system two complexes were identified, [UO2(OH)(O2)]− and [(UO2)2(OH)(O2)2]−. Under our experimental conditions the former is predominant over a broad p[H+] region from 9.5 to 11.5, while the second is found in significant amounts at p[H+] < 10.5. The formation of the ternary peroxide complexes results in a strong increase in the molar absorptivity of the test solutions. The absorption spectrum for [(UO2)2(OH)(O2)2]− was resolved into two components with peaks at 353 and 308 nm with molar absorptivity of 16200 and 20300 M−1 cm−1, respectively, suggesting that the electronic transitions are dipole allowed. The molar absorptivity of [(UO2)(OH)(O2)]− at the same wave lengths are significantly lower, but still about one to two orders of magnitude larger than the values for UO22+(aq) and the binary uranyl(VI) hydroxide complexes. It is of interest to note that [(UO2)(OH)(O2)]− might be the building block in cluster compounds such as [UO2(OH)(O2)]6060− studied by Burns et al. (P. C. Burns, K. A. Kubatko, G. Sigmon, B. J. Fryer, J. E. Gagnon, M. R. Antonio and L. Soderholm, Angew. Chem. 2005, 117, 2173–2177). Speciation calculations using the known equilibrium constants for the U(VI) hydroxide and peroxide complexes show that the latter are important in alkaline solutions even at very low total concentrations of peroxide, suggesting that they may be involved when the uranium minerals Studtite and meta-Studtite are formed by α-radiolysis of water. Radiolysis will be much larger in repositories for spent nuclear fuel where hydrogen peroxide might contribute both to the corrosion of the fuel and to transport of uranium in a ground water system.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: , DOI: 10.1039/C1DT90007B
The first page of this article is displayed as the abstract.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: , DOI: 10.1039/B618165C
The first page of this article is displayed as the abstract.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: , DOI: 10.1039/B715168N
The first page of this article is displayed as the abstract.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: , DOI: 10.1039/C0DT90105A
The first page of this article is displayed as the abstract.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2006-01-30 , DOI: 10.1039/B514787E
N-Substituted dppa ligands Ph2P–NR–PPh2 [R = –CH2CH2SCH2C6H5 (1), –CH2CH2S(CH2)5CH3 (2), –(CH2)9CH3 (3), –C6H5 (4)] were used for the synthesis of cis-[PtCl2{Ph2PN(R)PPh2}] complexes [R = –CH2CH2SCH2C6H5 (5), –CH2CH2S(CH2)5CH3 (6), –(CH2)9CH3 (7), –C6H5 (8)] and heterotrinuclear clusters of formula [PtCo2(CO)7{Ph2PN(R)PPh2}] [R = –CH2CH2SCH2C6H5 (9), –CH2CH2S(CH2)5CH3 (10), –(CH2)9CH3 (11), –C6H5 (12)]. The presence of relatively bulky substituents on N resulted in a higher chelating power of the ligands. The thermodynamic study of the equilibrium between the chelate and the bridged forms of clusters 9–11 showed that the bridged form is favoured by enthalpic factors whereas entropic factors favour chelation. The structures of 5 and 9 were determined by single crystal X-ray diffraction.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2018-09-28 , DOI: 10.1039/C8DT02733A
The tetracoordinated square-planar CoIII complex (imSQC(O)Ph)CoIII(APC(O)Ph) (1) bearing a radical anion and the closed-shell o-amidophenolate forms of the functionalized o-aminophenol H2LC(O)Ph were synthesized. The intermediate spin state (SCo = 1) CoIII center was found for compound 1. The cyclic voltammogram of derivative 1 contains two oxidative processes and one reductive redox process as well as an additional multi-electron wave at high negative potentials above −2 V, which can involve both the ligand and metal center. One-electron oxidation of 1 by silver triflate produces the [(imSQC(O)Ph)CoII(imQC(O)Ph)]OTf·2toluene (2) derivative with the trigonal prismatic coordination environment of the metal arising from the additional coordination of –C(O)Ph hemilabile groups. This is a first example of a trigonal prismatic coordination polyhedron in cobalt-based complexes featuring o-iminobenzoquinone ligands. The trigonal prismatic geometry achieved by the unique flexibility of the ligand allows metal-to-ligand redox-induced electron transfer (RIET). Chemical oxidation of complex 1 promotes the reduction of CoIII to CoII in compound 2 due to the redox-active nature of o-iminobenzoquinonate ligands. Remarkably, this is the first example of RIET in cobalt-based derivatives with this type of ligand. The oxidative states of the ligands and cobalt ion in both complexes were unequivocally established according to the X-ray data collection by using the utility of “metric oxidation state” (MOS). The spin states of the metal centers were unambiguously determined by density functional theory. The strong antiferromagnetic exchange via metal–ligand interactions is dominant in compounds 1 and 2, giving the doublet (S = 1/2) and triplet (S = 1) ground spin state, respectively.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.70 | 33 | Science Citation Index Expanded | Not |
Submission Guidelines
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